Acetic acid;(4-bromophenyl)methanediol
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Overview
Description
Acetic acid;(4-bromophenyl)methanediol is a chemical compound with the molecular formula C9H11BrO4 It is known for its unique structure, which includes a bromine atom attached to a phenyl ring and a methanediol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4-bromophenyl)methanediol typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(4-bromophenyl)methanediol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenylmethanediol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromophenylacetic acid.
Reduction: Formation of phenylmethanediol.
Substitution: Formation of various substituted phenylmethanediol derivatives.
Scientific Research Applications
Acetic acid;(4-bromophenyl)methanediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;(4-bromophenyl)methanediol involves its interaction with specific molecular targets and pathways. The bromine atom and methanediol group play crucial roles in its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar structure but lacks the methanediol group.
Methanediol: Lacks the bromophenyl group but shares the methanediol moiety.
Uniqueness
Acetic acid;(4-bromophenyl)methanediol is unique due to the presence of both the bromophenyl and methanediol groups, which confer distinct chemical and biological properties
Properties
CAS No. |
477534-80-8 |
---|---|
Molecular Formula |
C9H11BrO4 |
Molecular Weight |
263.08 g/mol |
IUPAC Name |
acetic acid;(4-bromophenyl)methanediol |
InChI |
InChI=1S/C7H7BrO2.C2H4O2/c8-6-3-1-5(2-4-6)7(9)10;1-2(3)4/h1-4,7,9-10H;1H3,(H,3,4) |
InChI Key |
HMIMFUZHNVWZTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1C(O)O)Br |
Origin of Product |
United States |
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